2-oxo-2-phenylethyl N-(phenylacetyl)glycinate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is an organic compound with a complex structure that includes both phenyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the esterification or transesterification of phenylacetic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Phenylglyoxal hydrate
- Methyl benzoylformate
- Phenylglyoxylic acid
- Ethyl benzoylformate
Uniqueness
Compared to these similar compounds, 2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of phenyl and acetate groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
phenacyl 2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C18H17NO4/c20-16(15-9-5-2-6-10-15)13-23-18(22)12-19-17(21)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21) |
InChI Key |
WBIXLHSFDMHMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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